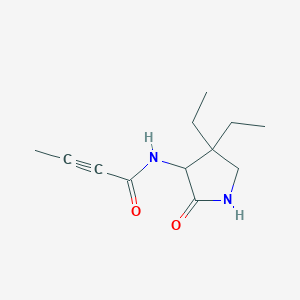
3-(2-Cyclopropyloxiran-2-yl)-5-fluoropyridine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(2-Cyclopropyloxiran-2-yl)-5-fluoropyridine is a synthetic compound that has gained significant attention in the field of medicinal chemistry due to its potential applications in the treatment of various diseases. This compound has been found to exhibit promising therapeutic properties, including anticancer, antiviral, and anti-inflammatory effects.
Wirkmechanismus
The mechanism of action of 3-(2-Cyclopropyloxiran-2-yl)-5-fluoropyridine is not fully understood, but it is believed to involve the inhibition of specific enzymes and proteins that are involved in the growth and replication of cancer cells and viruses. It has also been found to modulate the immune system, leading to its anti-inflammatory effects.
Biochemical and Physiological Effects:
3-(2-Cyclopropyloxiran-2-yl)-5-fluoropyridine has been found to exhibit several biochemical and physiological effects, including inhibition of cancer cell growth, induction of apoptosis, inhibition of viral replication, and modulation of the immune system. It has also been found to exhibit low toxicity and good pharmacokinetic properties, making it a promising candidate for drug development.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using 3-(2-Cyclopropyloxiran-2-yl)-5-fluoropyridine in lab experiments include its high purity and quality, low toxicity, and good pharmacokinetic properties. However, the limitations include its relatively high cost and the need for specialized equipment and expertise for its synthesis and handling.
Zukünftige Richtungen
There are several future directions for the research and development of 3-(2-Cyclopropyloxiran-2-yl)-5-fluoropyridine. One direction is to further investigate its mechanism of action and identify specific targets for its therapeutic effects. Another direction is to optimize its pharmacokinetic properties and develop more efficient synthesis methods. Additionally, exploring the potential of 3-(2-Cyclopropyloxiran-2-yl)-5-fluoropyridine in combination with other drugs or therapies could lead to improved treatment outcomes for various diseases.
Synthesemethoden
The synthesis of 3-(2-Cyclopropyloxiran-2-yl)-5-fluoropyridine involves a multi-step process that starts with the reaction between 2,3-dihydrofuran and sodium hydride to form 2-cyclopropyloxirane. The resulting compound is then reacted with 5-fluoropyridine in the presence of a catalyst to produce 3-(2-Cyclopropyloxiran-2-yl)-5-fluoropyridine. This method has been optimized to yield high purity and high-quality product.
Wissenschaftliche Forschungsanwendungen
3-(2-Cyclopropyloxiran-2-yl)-5-fluoropyridine has been extensively studied for its potential applications in the treatment of cancer, viral infections, and inflammatory diseases. In cancer research, this compound has been found to inhibit the growth of several cancer cell lines, including breast, lung, and prostate cancer cells. It has also been found to induce apoptosis, or programmed cell death, in cancer cells. In viral research, 3-(2-Cyclopropyloxiran-2-yl)-5-fluoropyridine has been shown to inhibit the replication of several viruses, including HIV and hepatitis C virus. Inflammatory diseases, such as rheumatoid arthritis, have also been studied with 3-(2-Cyclopropyloxiran-2-yl)-5-fluoropyridine, where it has been found to exhibit anti-inflammatory effects.
Eigenschaften
IUPAC Name |
3-(2-cyclopropyloxiran-2-yl)-5-fluoropyridine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10FNO/c11-9-3-8(4-12-5-9)10(6-13-10)7-1-2-7/h3-5,7H,1-2,6H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RZUBVNAUJBWNAF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2(CO2)C3=CC(=CN=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10FNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
179.19 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(2-Cyclopropyloxiran-2-yl)-5-fluoropyridine | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-(benzo[d][1,3]dioxol-5-yl)-N-(5-(2-methoxyphenyl)-1,3,4-oxadiazol-2-yl)acetamide](/img/structure/B2536883.png)


![(1R,2R)-2-[4-(difluoromethoxy)phenyl]cyclopropane-1-carboxylic acid](/img/structure/B2536887.png)
![2-[Methyl-[(2S,3S)-2-methylpyrrolidin-3-yl]amino]ethanol](/img/structure/B2536888.png)

![N-(2-hydroxy-2-methyl-3-(methylthio)propyl)benzo[b]thiophene-2-carboxamide](/img/structure/B2536895.png)


![Ethyl 5-[(2-ethoxyacetyl)amino]-3-(4-fluorophenyl)-4-oxothieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2536900.png)

![(2,3-Dihydrobenzo[b][1,4]dioxin-5-yl)(3-methylpiperazin-1-yl)methanone hydrochloride](/img/structure/B2536903.png)

![1-[4-(4-Methoxybenzoyl)-1,4-diazepan-1-yl]prop-2-en-1-one](/img/structure/B2536905.png)